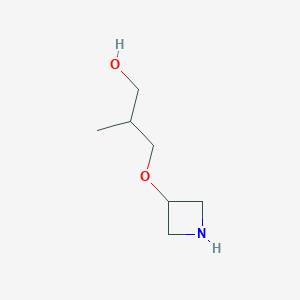
3-(Azetidin-3-yloxy)-2-methylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Azetidin-3-yloxy)-2-methylpropan-1-ol is a chemical compound that features an azetidine ring, which is a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yloxy)-2-methylpropan-1-ol typically involves the formation of the azetidine ring followed by its functionalization. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to further reactions to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-3-yloxy)-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its functional groups.
Substitution: The azetidine ring can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions for substitution reactions often involve nucleophiles or electrophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield azetidine oxides, while substitution could introduce various functional groups onto the azetidine ring.
Scientific Research Applications
3-(Azetidin-3-yloxy)-2-methylpropan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism by which 3-(Azetidin-3-yloxy)-2-methylpropan-1-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The azetidine ring can enhance the compound’s binding affinity and specificity for these targets, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-one: This compound features a similar azetidine ring but with different substituents, leading to distinct chemical and biological properties.
3-(Azetidin-3-yloxy)pyridine: Another compound with an azetidine ring, but with a pyridine moiety, which alters its reactivity and applications.
Ethyl 3-(azetidin-3-yloxy)benzoate:
Uniqueness
3-(Azetidin-3-yloxy)-2-methylpropan-1-ol is unique due to its specific combination of the azetidine ring and the 2-methylpropan-1-ol moiety. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Biological Activity
3-(Azetidin-3-yloxy)-2-methylpropan-1-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound includes an azetidine ring, which is known to enhance binding affinity and selectivity towards specific biological targets, particularly in the context of receptor modulation.
Chemical Structure and Properties
The molecular formula of this compound is C8H15NO, with a molecular weight of approximately 159.23 g/mol. The presence of a hydroxyl group (-OH) on a branched carbon chain contributes to its solubility and reactivity in various environments, making it a candidate for therapeutic applications.
Research indicates that this compound may act as a modulator of specific receptors, particularly chemokine receptors such as CCR6. These receptors play crucial roles in immune responses and inflammation. The azetidine moiety may improve the compound's binding affinity, suggesting potential applications in treating inflammatory diseases and other conditions mediated by receptor signaling .
Interaction Studies
Preliminary studies have focused on the interaction of this compound with biological targets. For instance, it has been suggested that compounds with similar structures influence cellular responses related to inflammation and immune function. Further research is required to elucidate the precise mechanisms of action and therapeutic benefits .
Comparative Analysis with Similar Compounds
A comparative analysis can provide insights into the biological activity of this compound relative to structurally similar compounds. The following table summarizes key features and potential activities:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| This compound | Azetidine structure | Hydroxyl group enhances solubility |
| 3-(Azetidin-3-yloxy)-2,2-dimethylpropan-1-ol | Similar azetidine structure | Slightly different alkyl chain |
| 3-(Azetidin-3-yloxy)-propanoic acid | Carboxylic acid derivative | Potential for forming amides |
This table illustrates how variations in structure can influence biological activity, with the unique combination of an azetidine ring and tertiary alcohol functionality in this compound potentially offering distinct advantages in drug design compared to its analogs .
Experimental Studies
In vitro studies have demonstrated that azetidine derivatives can exhibit significant biological activities. For example, derivatives similar to this compound have been investigated for their effects on human cancer cell lines, showcasing potential anticancer properties . Such findings underscore the importance of ongoing research into the therapeutic applications of this compound.
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
3-(azetidin-3-yloxy)-2-methylpropan-1-ol |
InChI |
InChI=1S/C7H15NO2/c1-6(4-9)5-10-7-2-8-3-7/h6-9H,2-5H2,1H3 |
InChI Key |
ACMJZPPSAVVJRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)COC1CNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















